4SC-205
Description
Significance of KIF11 in Mitosis and Cellular Proliferation Control
KIF11 functions as a plus-end directed motor protein that forms a homotetrameric structure. wikipedia.orgaacrjournals.orgresearchgate.net This structure allows it to cross-link and slide anti-parallel microtubules, which is fundamental for the separation of centrosomes and the assembly and maintenance of a bipolar mitotic spindle. wikipedia.orgaacrjournals.orgresearchgate.netnih.gov The bipolar spindle is indispensable for the proper alignment and segregation of chromosomes into two daughter cells during cell division. aacrjournals.orgnih.gov
Disruption of KIF11 function leads to the formation of monoastral microtubule arrays, where the centrosomes fail to separate, resulting in a monopolar spindle. aacrjournals.orgresearchgate.netnih.gov This failure in spindle assembly prevents cells from completing mitosis, causing mitotic arrest and ultimately leading to programmed cell death (apoptosis). aacrjournals.orgresearchgate.netmedkoo.com The essential role of KIF11 in mitotic progression underscores its significance in controlling cellular proliferation. aacrjournals.org
KIF11 as a Strategic Therapeutic Target in Oncology Research
Given its critical and specific role in cell division, KIF11 has emerged as an attractive target for the development of novel anticancer therapeutics. researchgate.netaacrjournals.orgresearchgate.net Unlike traditional microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, which affect tubulin in both dividing and non-dividing cells and can cause significant side effects such as neurotoxicity, KIF11 is primarily expressed during mitosis. aacrjournals.orgresearchgate.netnih.govcytoskeleton.com This restricted expression pattern suggests that inhibitors targeting KIF11 may selectively affect rapidly proliferating cancer cells while sparing non-dividing healthy cells, potentially leading to a better tolerability profile. researchgate.netnih.govcytoskeleton.com
Overexpression of KIF11 has been observed in various cancers, including breast, colon, lung, ovarian, uterus, glioblastoma, hepatocellular carcinoma, and neuroblastoma, and is often correlated with poor prognosis and increased tumor aggressiveness. researchgate.nettandfonline.comaacrjournals.orgnih.govmdpi.comfortislife.comspandidos-publications.comresearchgate.net This overexpression in malignant cells provides a therapeutic window for KIF11 inhibitors. mdpi.com
Overview of Eg5 Inhibitors in Preclinical and Early Development Stages
The discovery of monastrol (B14932) as the first small molecule inhibitor of Eg5 sparked significant interest in developing Eg5 inhibitors for cancer therapy. researchgate.netaacrjournals.orgresearchgate.net These inhibitors typically bind to an allosteric site on the Eg5 motor domain, preventing its function during mitosis. wikipedia.orgmedkoo.comnih.govspandidos-publications.com
Several Eg5 inhibitors have been investigated in preclinical studies and some have advanced into clinical trials. researchgate.netaacrjournals.orgresearchgate.netcytoskeleton.comresearchgate.net While some early clinical trials with Eg5 inhibitors as monotherapies showed limited efficacy, more recent preclinical studies suggest potential therapeutic synergy when Eg5 inhibitors are combined with other chemotherapeutic agents. researchgate.netresearchgate.netcytoskeleton.com The development of resistance mechanisms, such as mutations in Eg5 or compensatory activity from other kinesins like KIF15, remains a challenge in this field. nih.govmdpi.com
4SC-205 is one such small-molecule inhibitor of human kinesin spindle protein Eg5 (KIF11) that has been investigated for its potential antineoplastic activity. medkoo.comevitachem.com4sc.com
Properties
Molecular Formula |
C33H38N8O4S |
|---|---|
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
4SC205; 4SC 205; 4SC-205; NONE |
Origin of Product |
United States |
Mechanism of Action of 4sc 205
Selective Inhibition of Kinesin Spindle Protein Eg5 (KIF11)
4SC-205 functions as a specific inhibitor of KIF11. medkoo.comcancer.gov4sc.com This selective inhibition is key to its mechanism, as it targets a protein primarily active during cell division, potentially offering a therapeutic window. medkoo.comaacrjournals.org
Molecular Binding Site Characterization
This compound inhibits KIF11 by binding to its ATP-binding site. evitachem.comvulcanchem.com This interaction prevents the proper functioning of Eg5, which is dependent on ATP hydrolysis to generate the force required for microtubule movement and spindle pole separation. evitachem.comtandfonline.com While the specific structural details of this compound binding may not be publicly disclosed in full detail, its interaction with the ATP-binding site is a primary aspect of its inhibitory activity. evitachem.comvulcanchem.com Other Eg5 inhibitors are known to target an allosteric pocket, specifically the L5/α2/α3 region, which is located approximately 12 Å away from the ATP binding pocket. tandfonline.comsunderland.ac.uktdx.cat This allosteric binding also leads to the inhibition of Eg5 motor function. tandfonline.com
Allosteric Inhibition Modalities
Research indicates that this compound exerts allosteric inhibition on Eg5. medkoo.com Allosteric inhibitors bind to a site distinct from the active site (such as the ATP-binding site) but still induce a conformational change that affects the protein's activity. sunderland.ac.ukkoreamed.org In the case of Eg5 inhibitors, binding to allosteric pockets can lock the motor protein in a specific state, preventing its ability to move along microtubules and perform its essential function in spindle formation. tandfonline.comsunderland.ac.uk
Disruption of Microtubule Dynamics and Spindle Pole Segregation
Inhibition of Eg5 by this compound directly impacts microtubule dynamics and the crucial process of spindle pole segregation. Eg5 is essential for mediating the separation of the two spindle poles during mitosis. medkoo.com4sc.com By inhibiting Eg5, this compound disrupts the forces required for this separation, leading to the formation of aberrant mitotic spindles, often characterized as monopolar or monoastral spindles. 4sc.comaacrjournals.orgtandfonline.comnih.govcytoskeleton.com This disruption of normal spindle assembly is a hallmark of Eg5 inhibition. evitachem.com
Induction of Cell Cycle Arrest
The disruption of spindle formation caused by this compound leads to a block in the cell cycle. medkoo.com4sc.comnih.gov Cells treated with this compound are unable to progress through mitosis properly. nih.gov
Specificity of Mitotic Arrest
This compound induces cell cycle arrest specifically during mitosis. medkoo.com4sc.comnih.gov This arrest is often characterized by the accumulation of cells in the metaphase stage. vulcanchem.comtandfonline.com The inability to form a functional bipolar spindle prevents the chromosomes from aligning correctly at the metaphase plate and subsequently segregating into two daughter cells. medkoo.com4sc.com Preclinical studies have shown that this compound treatment leads to an increase in the percentage of cells in the G2/M phase. vulcanchem.com
Here is a representative data showing the effect of a KIF11 inhibitor (similar mechanism to this compound) on cell cycle distribution:
| Cell Cycle Phase | Control (%) | KIF11 Inhibitor Treatment (%) |
| G0/G1 | ~50-60 | ~20-30 |
| S | ~20-30 | ~10-15 |
| G2/M | ~10-20 | ~50-70 |
Note: This table represents typical data observed with KIF11 inhibitors and is illustrative of the expected effect of this compound based on its mechanism of action. Specific percentages may vary depending on cell type and experimental conditions. vulcanchem.comgencat.cat
Role of Spindle Assembly Checkpoint (SAC) in Mediating Cellular Response
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in the cell cycle that ensures proper chromosome attachment to the spindle microtubules before anaphase onset. nih.govresearchgate.net The aberrant spindles formed due to Eg5 inhibition by this compound activate the SAC. nih.govresearchgate.netresearchgate.net This activation triggers a signaling cascade that prevents the cell from progressing through mitosis, leading to the observed mitotic arrest. medkoo.com4sc.comnih.gov Prolonged activation of the SAC due to persistent spindle defects can ultimately lead to programmed cell death (apoptosis). medkoo.com4sc.comvulcanchem.com Studies have confirmed that the inhibition of KIF11 by this compound results in expected phenotypic features, including cell cycle arrest during mitosis. nih.gov
Downstream Signaling Leading to Programmed Cell Death (Apoptosis)
The inhibition of KIF11 by this compound results in a sustained mitotic arrest that activates downstream signaling pathways culminating in apoptosis. thermofisher.comorigene.comgenecards.org This process involves a cascade of molecular events, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
Apoptotic Hallmarks and Molecular Marker Analysis (e.g., PARP cleavage, caspase-3 activation)
A key characteristic of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a primary executioner caspase, responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes observed during apoptosis. wikipedia.orgwikipedia.orgresearchgate.netnih.govuniversiteitleiden.nlthermofisher.comuniprot.orgrcsb.org Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a well-established substrate of activated caspase-3. wikipedia.orgwikipedia.orgorigene.com Cleavage of PARP-1 by caspase-3 renders it inactive and is considered a hallmark of caspase-dependent apoptosis. wikipedia.orgrcsb.orgcellsignal.com
Preclinical studies investigating the effects of this compound have demonstrated elevated levels of apoptotic markers, including increased PARP cleavage and caspase-3 activation. thermofisher.com These findings indicate that the apoptotic pathway triggered by this compound involves the activation of caspase-3 and the subsequent proteolytic cleavage of key substrates like PARP. thermofisher.comrcsb.orgcellsignal.com
Regulation of Apoptosis-Related Proteins (e.g., Noxa, Mcl-1)
The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family plays a critical role in determining cell fate following a death stimulus. researchgate.netuniversiteitleiden.nlrcsb.org Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that promotes cell survival by inhibiting pro-apoptotic proteins such as Bax and Bak. fn-test.comresearchgate.netuniversiteitleiden.nlrcsb.orgensembl.orguniprot.org Noxa, a pro-apoptotic BH3-only protein, can antagonize the function of Mcl-1 by binding to it, thereby promoting apoptosis. researchgate.netuniversiteitleiden.nlrcsb.orguniprot.org
Preclinical Antitumor Efficacy and Pharmacodynamic Effects of 4sc 205
In Vitro Studies Across Diverse Cancer Cell Lines
4SC-205 has demonstrated activity in a range of cancer cell lines, including those derived from neuroblastoma, prostate cancer, liver cancer, and lung cancer. medkoo.comnih.govresearchgate.net
Neuroblastoma Cell Lines (e.g., SH-SY5Y, SK-N-BE(2), SK-N-AS, KELLY)
This compound has shown potent antitumor activity in preclinical neuroblastoma models. nih.govresearchgate.net Studies using neuroblastoma cell lines such as SH-SY5Y, SK-N-BE(2), SK-N-AS, and KELLY have demonstrated that this compound treatment leads to phenotypic features consistent with KIF11 inhibition, including the inability to form bipolar spindles, cell cycle arrest during mitosis, and induction of apoptosis. nih.gov
In SH-SY5Y and KELLY cells, combinations of this compound with ALK inhibitors like ceritinib (B560025) and lorlatinib (B560019) showed a reduction in cell proliferation compared to the inhibitors alone, with most combinations exhibiting additive effects. nih.gov Similarly, combining this compound with the MEK1/2 inhibitor selumetinib (B1684332) in SK-N-BE(2) and SK-N-AS cells also showed enhanced effects on cell proliferation. nih.govresearchgate.net Additive effects were also observed when this compound was combined with standard chemotherapies such as cisplatin, doxorubicin (B1662922), and topotecan (B1662842) in neuroblastoma cell lines. nih.govresearchgate.net
Liver Cancer Cell Lines
KIF11 has been found to be expressed at high levels in patients with hepatocellular carcinoma (HCC), the most prevalent form of primary liver cancer. researchgate.netresearchgate.net In vitro experiments using liver cancer cell lines such as LM3 and Huh7 have shown that KIF11 deficiency significantly slowed the proliferation of these cells. researchgate.net While direct data for this compound in these specific cell lines is not detailed in the provided snippets, the role of KIF11 in liver cancer cell proliferation suggests that this compound, as a KIF11 inhibitor, could potentially exert inhibitory effects. researchgate.netresearchgate.net
Effects on Cell Proliferation and Viability
Across various sensitive cancer cell lines, this compound treatment leads to a reduction in cell viability and proliferation. nih.govgencat.cat This is a direct consequence of its mechanism of action, which induces mitotic arrest and apoptosis. vulcanchem.com4sc.commedkoo.com Neuroblastoma cells treated with this compound display cell cycle arrest during mitosis and subsequent induction of apoptosis. nih.gov Similar effects on cell viability were observed in 3D spheroid cultures of neuroblastoma cells. nih.govgencat.cat Importantly, this compound did not affect the viability of differentiated cells, indicating a degree of tumor selectivity. vulcanchem.comnih.gov
Table 1: In Vitro Effects of this compound on Neuroblastoma Cell Lines
| Cell Line | Effect on Cell Proliferation/Viability | Key Observations | Source |
| SH-SY5Y | Reduced proliferation/viability | Mitotic arrest, apoptosis induction | nih.govgencat.cat |
| SK-N-BE(2) | Reduced proliferation/viability | Mitotic arrest, apoptosis induction, spindle defects | nih.govgencat.cat |
| SK-N-AS | Reduced proliferation/viability | Mitotic arrest, apoptosis induction | nih.gov |
| KELLY | Reduced proliferation/viability | Enhanced effect in combination with ALK inhibitors | nih.govgencat.cat |
In Vivo Efficacy in Preclinical Animal Models
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. vulcanchem.commedkoo.comnih.govprobiocdmo.com In neuroblastoma models, this compound treatment resulted in a remarkable shrinkage of SK-N-BE(2) subcutaneous xenografts and tumor growth delay in SK-N-AS xenografts. nih.gov Increased phosphorylation of histone H3 and apoptotic markers confirmed the antitumor effect of this compound in vivo. nih.gov
Furthermore, this compound was tested in a patient-derived orthotopic xenograft (PDOX) model derived from a high-risk neuroblastoma patient. nih.gov this compound treatment led to a significant reduction in tumor weight compared to the vehicle group. nih.gov
In a neuroblastoma liver metastasis model, this compound treatment resulted in a clear delay in metastatic outgrowth and significantly expanded the median lifespan of the animals. nih.govresearchgate.net
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Animal Models
| Model Type | Outcome | Key Observations | Source |
| SK-N-BE(2) subcutaneous xenografts | Tumor shrinkage | Increased phosphorylation of histone H3, apoptotic markers | nih.gov |
| SK-N-AS subcutaneous xenografts | Tumor growth delay | Increased phosphorylation of histone H3, apoptotic markers | nih.gov |
| Patient-derived orthotopic xenografts (PDOX) | Significant reduction in tumor weight | Tumors located in the adrenal gland were smaller; increased phosphorylated histone H3 | nih.gov |
| Neuroblastoma liver metastasis model | Delayed metastatic outgrowth, prolonged lifespan | Median lifespan expanded by ~27% | nih.govresearchgate.net |
Subcutaneous Xenograft Models
Studies utilizing subcutaneous xenograft models have provided evidence of this compound's antitumor activity. In neuroblastoma models, specifically using SK-N-BE(2) and SK-N-AS cell lines, this compound treatment resulted in a remarkable shrinkage of established SK-N-BE(2) subcutaneous xenografts and a delay in tumor growth in SK-N-AS xenografts nih.govresearchgate.netgencat.cat. The antitumor effect observed in these models was comparable to that achieved through genetic silencing of KIF11 nih.gov.
Orthotopic Xenograft Models
Orthotopic xenograft models, where cancer cells are implanted in the organ of origin, are considered to better recapitulate the tumor microenvironment and metastatic behavior observed in patients compared to subcutaneous models herabiolabs.com. While specific detailed data on this compound in a broad range of orthotopic models were not extensively available in the search results, its efficacy has been demonstrated in orthotopic settings, particularly within the context of patient-derived orthotopic xenografts nih.govresearchgate.netgencat.cat.
Patient-Derived Orthotopic Xenograft (PDOX) Models
Patient-derived orthotopic xenograft (PDOX) models are established from patient tumor material implanted into the corresponding organ in immunocompromised mice, offering a highly clinically relevant system for preclinical testing nih.govamegroups.orgfrontiersin.orgplos.org. This compound has been tested in a PDOX model derived from a very high-risk neuroblastoma patient nih.govresearchgate.netgencat.cat. In this model (VH-NB608 PDOX), this compound treatment led to a significant 14.75-fold reduction in tumor weight compared to the vehicle control group nih.gov. Mice treated with this compound presented with small tumors, in contrast to the large tumors observed in the vehicle group nih.gov. This demonstrates the potent antitumor activity of this compound in a model that closely mimics the human disease.
Assessment of Tumor Growth Inhibition and Regression
Tumor growth inhibition and regression in preclinical models treated with this compound have been assessed through various methods, including measuring tumor volume and weight nih.govgencat.cat. Beyond macroscopic measurements, the pharmacodynamic effects of this compound have been evaluated by analyzing cellular markers associated with its mechanism of action. Increased phosphorylation of histone H3, a marker of mitosis, and the presence of apoptotic hallmarks, such as processed PARP and activated caspase-3, have confirmed that the antitumor effects of this compound are mediated through specific targeting of KIF11, leading to mitotic arrest and programmed cell death vulcanchem.comnih.govgencat.cat. Transcriptomic analysis of this compound-treated tumors has further confirmed genetic changes consistent with mitotic arrest and reduced tumor cell proliferation or viability nih.gov.
Impact on Metastatic Growth in Preclinical Systems
Metastasis is a critical factor in cancer progression and patient prognosis nih.gov. The impact of this compound on metastatic growth has been investigated in preclinical models. In a neuroblastoma liver metastasis model, treatment with this compound resulted in a clear delay in metastatic outgrowth nih.govgencat.cat. This delay in the progression of metastases led to a significant expansion of the median lifespan of the treated animals, demonstrating the potential of this compound to inhibit the spread of cancer cells nih.gov.
Specificity and Selectivity in Preclinical Models
Understanding the specificity and selectivity of a therapeutic compound is crucial for evaluating its potential therapeutic window. Preclinical studies with this compound have explored its differential effects on malignant versus non-malignant cells.
Molecular and Cellular Responses Induced by 4sc 205
Global Gene Expression Modulation (Transcriptomic Analysis)
Transcriptomic analysis has been employed to investigate the global gene expression changes induced by 4SC-205 treatment. Studies have shown that this compound treatment leads to expected genetic changes associated with cell cycle arrest in mitosis and reduced tumor cell proliferation or viability. vulcanchem.com For instance, RNA sequencing was utilized to analyze total RNA isolated from SK-N-BE(2) subcutaneous tumors treated with either vehicle or this compound for 24 hours. These analyses confirmed the impact of KIF11 inhibition on the transcriptional landscape of treated cells.
Protein Phosphorylation Events (e.g., Histone H3 phosphorylation)
Inhibition of KIF11 by this compound induces specific protein phosphorylation events, notably the phosphorylation of histone H3. Phosphorylation of histone H3, particularly at serine 10, is a widely recognized marker for mitosis and a key indicator of effective KIF11 inhibition and subsequent mitotic arrest. vulcanchem.comontosight.ai Increased phosphorylation of histone H3 has been observed in this compound-treated tumors and cell lines, demonstrating the compound's specific targeting of KIF11. vulcanchem.com Western blot analysis is a common method used to assess the levels of phosphorylated histone H3 in response to this compound treatment.
The following table summarizes representative data on the percentage of phospho-histone H3 positive cells in neuroblastoma cell lines treated with this compound:
| Cell Line | Treatment (Concentration) | Percentage of Phospho-Histone H3 Positive Cells (%) | Source |
| Neuroblastoma cell lines (indicated) | This compound (25 nM) for 24h | Average of 7 representative fields ± SEM: 28.5 ± 2.6 and 39.5 ± 1.5 | |
| Vehicle-treated tumors | Vehicle | Average percentage of positive cells ± SEM from 10 representative fields/tumor: 1.5 ± 0.5 and 2.8 ± 1.2 | |
| This compound-treated tumors | This compound (40 mg/kg) | Average percentage of positive cells ± SEM from 10 representative fields/tumor: Larger fraction compared to vehicle, indicating specific targeting of KIF11. | vulcanchem.com |
Note: Specific cell lines for the 28.5 ± 2.6 and 39.5 ± 1.5 percentages are indicated in the source figures but not explicitly named in the text snippets provided.
Detailed Analysis of Cell Cycle Progression
A hallmark of KIF11 inhibition by this compound is the induction of cell cycle arrest during mitosis. vulcanchem.comontosight.aimedchemexpress.comresearchgate.netnih.govgoogleapis.com This occurs because KIF11 is essential for the proper separation of spindle poles and the formation of a bipolar spindle, which are critical steps for successful cell division. vulcanchem.comresearchgate.netnih.govsigmaaldrich.comgoogleapis.com Inhibition leads to cells accumulating in the metaphase stage of the cell cycle due to the resulting spindle defects. ontosight.ai This mitotic arrest ultimately triggers programmed cell death, or apoptosis. ontosight.aimedchemexpress.comresearchgate.netnih.govgoogleapis.com
Assessment of Spindle Morphology and Defects (e.g., Bipolar Spindle Formation)
This compound's mechanism of action directly impacts spindle morphology. By inhibiting KIF11, the compound prevents the formation of functional bipolar spindles. vulcanchem.comontosight.ainih.govgoogleapis.com This disruption results in the formation of aberrant monopolar spindles, also referred to as a monoastral phenotype. ontosight.ainih.govgoogleapis.com Immunofluorescence microscopy is a technique used to visualize mitotic spindles and assess these morphological defects in cells treated with this compound. vulcanchem.com These observations confirm that this compound effectively interferes with mitotic spindle formation, mirroring the effects seen with genetic depletion of KIF11.
Identification and Validation of Preclinical Biomarkers of Response
Several preclinical biomarkers have been identified and validated to assess the response to this compound. Increased phosphorylation of histone H3 serves as a key biomarker, indicating the specific targeting of KIF11 and suggesting that tumor cells remain sensitive to the inhibitor. vulcanchem.comontosight.ai The induction of mitotic arrest and the formation of monoastral spindles are also phenotypic outcomes of KIF11 inhibition that can be used as indicators of response. vulcanchem.comontosight.ainih.govgoogleapis.com In clinical studies, biomarker analyses have further confirmed the desired mechanism of action of this compound. Dose-dependent accumulation of mitotic cells in skin biopsies has also been observed as a biomarker response. ontosight.ai
| Biomarker | Type of Analysis | Indication of Response to this compound | Source |
| Phosphorylation of Histone H3 | Western blot, Immunofluorescence | Indicates KIF11 targeting and mitotic arrest | vulcanchem.comontosight.ai |
| Mitotic Arrest | Cell cycle analysis | Accumulation of cells in mitosis (e.g., G2/M phase) | vulcanchem.comontosight.aimedchemexpress.comresearchgate.netnih.govgoogleapis.com |
| Aberrant Spindle Morphology | Immunofluorescence | Formation of monopolar/monoastral spindles | vulcanchem.comontosight.ainih.govgoogleapis.com |
| Accumulation of Mitotic Cells | Histological analysis (e.g., skin biopsies) | Dose-dependent response in tissues | ontosight.ai |
Combinatorial Therapeutic Strategies in Preclinical Research with 4sc 205
Synergistic Effects with Standard Chemotherapeutic Agents
Combining 4SC-205 with conventional chemotherapies has been investigated to leverage different mechanisms of action and enhance cytotoxic effects on cancer cells. Studies in preclinical neuroblastoma models have explored combinations with platinum derivatives, anthracyclines, topoisomerase inhibitors, and microtubule-targeting agents nih.gov.
Anthracyclines (e.g., Doxorubicin)
Combinations of this compound with anthracyclines like doxorubicin (B1662922) have also been evaluated in preclinical neuroblastoma models. These studies indicated additive effects when this compound was combined with doxorubicin nih.gov. Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death wikipedia.orgfishersci.ca. The additive effect observed suggests that simultaneously targeting mitotic spindle function with this compound and inducing DNA damage with doxorubicin can enhance the anti-proliferative effect nih.gov.
Topoisomerase Inhibitors (e.g., Topotecan)
The combination of this compound with topoisomerase inhibitors, such as topotecan (B1662842), has demonstrated additive effects in preclinical neuroblastoma models nih.gov. Topotecan is a topoisomerase I inhibitor that causes DNA strand breaks and leads to cell cycle arrest and apoptosis wikipedia.orgprobes-drugs.org. The additive effect observed when combining this compound and topotecan indicates that targeting both mitotic processes and DNA topology can lead to improved efficacy in these models nih.gov.
Microtubule-Targeting Agents (e.g., Vincristine)
Preclinical studies have suggested potential synergy between KIF11 inhibitors, such as this compound, and microtubule-targeting agents like vincristine (B1662923) vulcanchem.comcytoskeleton.com. Vincristine is a vinca (B1221190) alkaloid that disrupts microtubule assembly, interfering with mitotic spindle formation wikidata.orgguidetopharmacology.org. While microtubule-targeting drugs are widely used, they are associated with significant side effects cytoskeleton.com. KIF11 inhibitors like this compound target Eg5, which interacts with microtubules but does not directly affect microtubules in postmitotic cells, potentially offering a different toxicity profile medkoo.com. The combination of this compound with vincristine has shown synergistic potential in preclinical settings vulcanchem.comcytoskeleton.comresearchgate.net.
Combination with Targeted Therapies
The potential for combining this compound with targeted therapies has also been explored, particularly in the context of specific molecular alterations found in certain cancers.
ALK Inhibitors (e.g., Ceritinib (B560025), Lorlatinib)
Combinatorial analysis of this compound with ALK inhibitors, such as ceritinib and lorlatinib (B560019), has been conducted in preclinical neuroblastoma cell lines harboring ALK F1174L mutations nih.govgenomenon.com. These studies showed that the combination inhibited cell viability to a greater degree than either therapy alone nih.govgenomenon.com.
Data from combinatorial analysis in SH-SY5Y and KELLY neuroblastoma cell lines demonstrated enhanced effects with the combination of this compound and ceritinib or lorlatinib nih.gov.
| Combination | Cell Line | Effect on Viability (vs. single agents) | Reference |
| This compound + Ceritinib | SH-SY5Y | Greater inhibition | nih.gov |
| This compound + Ceritinib | KELLY | Greater inhibition | nih.gov |
| This compound + Lorlatinib | SH-SY5Y | Greater inhibition | nih.gov |
| This compound + Lorlatinib | KELLY | Greater inhibition | nih.gov |
This preclinical evidence suggests a rationale for further investigating the combination of this compound with ALK inhibitors in ALK-altered neuroblastoma nih.govgenomenon.com.
MEK1/2 Inhibitors (e.g., Selumetinib)
Combinations of this compound with MEK1/2 inhibitors like Selumetinib (B1684332) have been investigated in preclinical models, particularly in neuroblastoma cell lines. Selumetinib is a selective inhibitor of MEK1 and MEK2, enzymes in the MAPK/ERK pathway that regulate cell proliferation. wikipedia.orgmims.commrc.ac.uk Preclinical studies combining this compound and Selumetinib have shown enhanced inhibition of cell viability compared to either agent alone in neuroblastoma cell lines harboring the NRAS Q61K mutation. genomenon.com In some neuroblastoma cell lines, the combination resulted in a approximately 2–3-fold reduction in cell proliferation compared to the inhibitors alone, with most combination doses showing additive effects. nih.gov
Data from preclinical studies investigating the combination of this compound and Selumetinib in neuroblastoma cell lines:
| Cell Line | Genetic Alteration | Combination Effect (vs. single agents) | Reference |
| Neuroblastoma | NRAS Q61K | Greater inhibition of viability | genomenon.com |
| SK-N-BE(2) | Not specified | Additive effects | nih.govresearchgate.net |
| SK-N-AS | Not specified | Additive effects | nih.govresearchgate.net |
These findings suggest that combining this compound with MEK inhibitors may be a promising strategy for certain neuroblastoma subtypes.
Androgen Receptor Axis Inhibitors (e.g., Enzalutamide)
The combination of this compound with Androgen Receptor (AR) axis inhibitors, such as Enzalutamide (B1683756), has been explored as a potential therapeutic approach for castration-resistant prostate cancer (CRPC). unirioja.estesisenred.net Enzalutamide is a nonsteroidal antiandrogen that inhibits AR signaling, a key pathway driving prostate cancer growth. wikipedia.orgmims.comflybase.org Preclinical studies have indicated that overexpression of KIF11 is related to prostate cancer progression, poor prognosis, and resistance to hormonal therapy. unirioja.estesisenred.net Research has demonstrated that the combination of this compound and Enzalutamide synergistically inhibits CRPC growth in both in vitro and in vivo preclinical models. unirioja.estesisenred.net This synergy is supported by proposed mechanistic insights suggesting a positive feedback loop between the AR and KIF11 that contributes to prostate cancer progression. unirioja.estesisenred.net
Preclinical findings on the combination of this compound and Enzalutamide in CRPC:
| Model Type | Combination Effect (vs. single agents) | Reference |
| In vitro CRPC models | Synergistic inhibition of growth | unirioja.estesisenred.net |
| In vivo CRPC models | Synergistic inhibition of growth | unirioja.estesisenred.net |
These results provide a rationale for developing a therapeutic strategy combining this compound and Enzalutamide for CRPC. unirioja.estesisenred.net
Potential for Synergy with PARP Inhibitors
The potential for synergy between this compound and PARP inhibitors has been mentioned in the context of preclinical research. PARP inhibitors target poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. asco.orgonclive.com While specific detailed research findings on the combination of this compound and PARP inhibitors were not extensively found within the provided search results, the concept of combining KIF11 inhibitors with agents that induce DNA damage or affect DNA repair pathways is a common strategy in cancer research. Preclinical evidence suggests that PARP inhibitors, particularly when combined with other agents like ATR inhibitors, can synergistically induce tumor cell death by inhibiting DNA repair pathways. frontiersin.org The potential for synergy between this compound and PARP inhibitors may stem from their distinct mechanisms, where this compound disrupts mitosis and PARP inhibitors interfere with DNA repair, potentially leading to synthetic lethality or enhanced cell death.
Strategies for Overcoming Spindle Assembly Checkpoint (SAC) Proficiency
The Spindle Assembly Checkpoint (SAC) is a critical mechanism that ensures proper chromosome segregation during mitosis by preventing anaphase onset until all chromosomes are correctly attached to the spindle. researchgate.netresearchgate.net Eg5 inhibitors like this compound induce mitotic arrest by disrupting spindle formation, which activates the SAC. vulcanchem.commedkoo.comevitachem.comresearchgate.net However, resistance to antimitotic agents can occur through mechanisms like SAC adaptation or slippage, where cells exit mitosis without proper chromosome segregation. researchgate.net Overcoming SAC proficiency is a key strategy to enhance the effectiveness of KIF11 inhibitors. While specific strategies involving this compound to overcome SAC proficiency were not detailed in the search results, the general principle involves combining KIF11 inhibitors with agents that compromise SAC function or induce cell death despite SAC activation. Research on other antimitotic agents and SAC components, such as MPS1 inhibitors, highlights the importance of targeting the SAC to improve therapeutic outcomes with antimitotic therapies. researchgate.netmdpi.com
Investigation of Sequential Treatment Modalities in Preclinical Models
The investigation of sequential treatment modalities involving this compound in preclinical models explores the optimal timing and order of administering this compound in relation to other therapies. Sequential treatment strategies can be crucial for maximizing efficacy and minimizing toxicity, especially when combining agents with different mechanisms of action or cell cycle specificity. While the provided search results mention experimental designs for combination studies nih.govgencat.cat, detailed findings specifically on the sequential administration of this compound with other agents in preclinical models were not prominently featured. However, the oral availability of this compound allows for flexible dosing schemes, including continuous daily administration, which has been explored clinically to ensure continuous exposure during mitosis. medkoo.com4sc.com This flexibility in administration could be advantageous in designing sequential treatment protocols in preclinical studies to optimize the interaction between this compound and co-administered drugs.
Advanced Research Methodologies and Future Directions
Elucidation of Intrinsic and Acquired Resistance Mechanisms to KIF11 Inhibition
Understanding how cancer cells develop resistance to KIF11 inhibition is crucial for improving the efficacy of drugs like 4SC-205. While specific mechanisms of resistance to this compound are an active area of research, studies on KIF11 inhibitors in general have shed light on potential avenues of resistance. The emergence of cell lines resistant to KIF11 inhibitors has been observed, suggesting that acquired genetic or adaptive changes can confer reduced sensitivity. tandfonline.com Functional redundancy among mitotic kinesins, where other kinesins like KIF15 might compensate for the inhibited function of KIF11, has been proposed as a potential mechanism of resistance. tandfonline.com Overcoming a "proliferation rate paradox," potentially through continuous dosing, has also been suggested as a strategy to enhance the therapeutic index of KIF11 inhibition, implying that dosing schedules can influence the development or impact of resistance. tandfonline.comtdx.cat Furthermore, resistance can arise in the context of combination therapies, highlighting the need to understand how inhibiting KIF11 interacts with resistance mechanisms to other targeted agents. tesisenred.netunirioja.es
Development of Predictive Biomarkers for this compound Sensitivity and Response
Identifying biomarkers that can predict which patients are most likely to respond to this compound is a key area of research aimed at personalizing cancer treatment. Biomarker analyses conducted during Phase I studies of this compound have reportedly confirmed the compound's desired mechanism of action. edisongroup.com While research into specific predictive biomarkers for this compound sensitivity is ongoing, studies on other Eg5 (KIF11) inhibitors have suggested potential markers, such as KRAS mutation status, as a candidate for predicting poor response. researchgate.net The expression level of KIF11 itself is being investigated extensively as a prognostic marker in various malignancies, which, while not directly predictive of response to a KIF11 inhibitor, underscores the importance of this protein in cancer and may indirectly inform on potential sensitivity. nih.govspandidos-publications.comtermedia.plmdpi.commdpi.comresearchgate.net Further research is needed to identify and validate robust biomarkers that can accurately predict patient response to this compound therapy.
Establishment and Validation of Advanced Preclinical Models (e.g., Organoids, Co-culture Systems)
The development and utilization of advanced preclinical models are essential for accurately simulating the tumor microenvironment and predicting clinical responses to this compound. Patient-derived orthotopic xenografts (PDOX) and metastatic models have been employed to evaluate the antitumor activity of this compound, demonstrating its potential in clinically relevant settings. tdx.catresearchgate.net Beyond traditional xenografts, there is growing interest in using organoids and co-culture systems, particularly in immuno-oncology research, to better recapitulate the complexity of human tumors and their interactions with the immune system. huborganoids.nlcrownbio.comnih.govnih.gov These models, derived directly from patient tumors, maintain patient-specific characteristics and heterogeneity, offering a more predictive platform for drug evaluation compared to conventional 2D cell cultures. huborganoids.nlcrownbio.comnih.gov While not specifically detailed for this compound in the provided results, the broader application of organoids and co-culture systems in cancer research suggests their potential for future studies investigating this compound efficacy and mechanisms in a more physiologically relevant context, including assessing off-target toxicities in matched normal organoids. huborganoids.nl
Comparative Efficacy and Mechanistic Studies with Other KIF11 Inhibitors
Comparative studies are important for positioning this compound within the landscape of KIF11 inhibitors and understanding its unique properties. This compound has been characterized as a potent and specific KIF11 inhibitor belonging to a novel chemical class, distinct from previous inhibitors. tdx.cat A notable feature highlighted is its oral administration route and the possibility of daily dosing, which allows for more sustained target inhibition compared to some other KIF11 inhibitors like ispinesib (B1684021) or ARRY-520, which may have different half-lives and administration schedules. tdx.catnih.govmdpi.comresearchgate.net Mechanistic studies have shown that this compound mirrors the phenotypic consequences of genetic KIF11 silencing, inducing monopolar spindle formation and mitotic arrest, confirming its specificity for KIF11. tdx.catnih.gov Comparative studies could further delineate differences in efficacy, pharmacokinetics, and potential resistance profiles between this compound and other KIF11 inhibitors.
Exploration of Novel Molecular Interactions and Potential Off-Target Pathway Modulation
Investigating the full spectrum of molecular interactions of this compound, including potential off-target effects, is crucial for a comprehensive understanding of its pharmacological profile. Docking experiments have suggested that this compound functions as an allosteric inhibitor of the KIF11 protein. tdx.cat While the primary mechanism of action is through specific KIF11 inhibition, leading to characteristic mitotic defects, the potential for off-target modulation of other pathways warrants investigation. tdx.catnih.gov The use of advanced preclinical models, such as organoids derived from both tumor and matched normal tissues, could be valuable in assessing potential off-target toxicities. huborganoids.nl Further research is needed to fully explore any novel molecular interactions beyond the primary KIF11 target and to comprehensively assess potential off-target pathway modulation.
Role of KIF11 Expression as a Prognostic Factor in Specific Malignancies
Below is a summary of the prognostic association of KIF11 expression in various malignancies based on the search results:
| Malignancy | KIF11 Expression Level | Prognostic Association | Source(s) |
| Adrenocortical Carcinoma | High | Associated with advanced stages, metastasis, shorter overall and progression-free survival. | nih.gov |
| Breast Cancer | Overexpressed | Independent prognostic indicator for poor survival, associated with progression. | spandidos-publications.com |
| Clear Cell Renal Cell Carcinoma | Elevated | Associated with poor prognosis, higher tumor grade and mortality. | termedia.pl |
| Neuroblastoma | High | Independent prognostic factor for poor survival, associated with high-risk disease. | researchgate.net |
| Endometrioid Carcinoma | High | Independent prognostic factor for poor overall survival. | mdpi.com |
| Gastric Cancer | Overexpression | Associated with poor prognosis. | termedia.pl |
| Liver Cancer | High | Associated with poor prognosis. | spandidos-publications.com |
| Prostate Cancer | Overexpressed | Associated with poor prognosis and progression. | tesisenred.netunirioja.esspandidos-publications.comtermedia.pl |
| Bladder Cancer | Overexpression | Associated with poor differentiation and early recurrence in non-muscle invasive type. | spandidos-publications.com |
Investigation of Feedback Loops and Cross-Talk with Other Signaling Pathways (e.g., Androgen Receptor signaling)
Understanding the intricate network of signaling pathways and potential feedback loops involving KIF11 is crucial for developing rational combination therapies. A significant finding in prostate cancer research is the proposed existence of a positive feedback loop between the Androgen Receptor (AR) and KIF11. tesisenred.netunirioja.es This loop suggests that AR signaling can influence KIF11 expression, and conversely, KIF11 may play a role in AR pathway activity, contributing to prostate cancer progression and resistance to hormonal therapies. tesisenred.netunirioja.es Preclinical studies investigating the combination of this compound with the AR inhibitor enzalutamide (B1683756) have demonstrated synergistic inhibition of castration-resistant prostate cancer (CRPC) growth, providing a strong rationale for targeting both pathways. tesisenred.netunirioja.es Beyond the AR, KIF11 has been implicated in promoting cancer progression through interactions with other signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and MAPK/ERK pathways. termedia.pltandfonline.commdpi.com Further investigation into these feedback loops and cross-talk mechanisms is essential for identifying novel therapeutic targets and designing effective combination strategies involving this compound.
Q & A
Basic Question: How to formulate research questions for studying 4SC-205 in preclinical models?
Methodological Answer:
Begin with a systematic literature review to identify gaps in understanding this compound’s mechanisms, efficacy, or pharmacokinetics. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific cell lines or animal models (e.g., xenograft models for oncology).
- Intervention: Dosage ranges, administration routes, or combination therapies.
- Comparison: Standard-of-care treatments or placebo.
- Outcome: Biomarker changes (e.g., tumor regression, cytokine levels).
Validate questions through pilot studies to assess feasibility .
Advanced Question: How to optimize experimental design for evaluating this compound’s synergistic effects with existing therapies?
Methodological Answer:
Adopt factorial designs to test multiple variables (e.g., dose-response relationships and combination schedules). Use response surface methodology (RSM) to model interactions between this compound and co-administered drugs. For reproducibility:
- Include control arms with monotherapies.
- Apply blinding and randomization to reduce bias.
- Use longitudinal data analysis to track dynamic responses.
Reference quasi-experimental designs and statistical power calculations to determine sample sizes .
Basic Question: What are best practices for conducting a systematic literature review on this compound?
Methodological Answer:
- Databases: Use PubMed, Web of Science, and EMBASE with Boolean terms (e.g., “this compound” AND “pharmacokinetics” OR “mechanism of action”).
- Inclusion Criteria: Prioritize peer-reviewed studies with rigorous methodologies (e.g., controlled trials, in vivo/in vitro validation).
- Data Extraction: Tabulate findings (e.g., IC50 values, toxicity profiles) and assess bias via tools like ROBINS-I .
Advanced Question: How to resolve contradictions in published data on this compound’s efficacy across different cancer subtypes?
Methodological Answer:
Perform meta-analysis to quantify heterogeneity (e.g., I² statistic). Stratify results by variables such as:
- Tumor microenvironment (e.g., hypoxia levels).
- Genetic mutations (e.g., TP53 status).
- Experimental conditions (e.g., serum concentration in cell culture).
Use sensitivity analysis to identify outlier studies and validate findings through independent replication .
Basic Question: What methodologies ensure data validity in this compound toxicity studies?
Methodological Answer:
- Triangulation: Combine in vitro (e.g., hepatocyte assays), in vivo (rodent models), and in silico (QSAR modeling) data.
- Quality Controls: Include positive/negative controls (e.g., known hepatotoxins).
- Blinding: Mask researchers to treatment groups during data collection.
- Reproducibility: Document protocols in alignment with ARRIVE guidelines .
Advanced Question: How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Experimental Workflow:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: LC-MS/MS to assess protein phosphorylation/ubiquitination.
- Metabolomics: NMR or LC-MS to track metabolic pathway disruptions.
- Bioinformatics: Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and network pharmacology to map interactions. Validate hypotheses via CRISPR/Cas9 knockout models .
Basic Question: How to design a dose-escalation study for this compound in Phase I trials?
Methodological Answer:
- 3+3 Design: Start with a conservative dose (1/10th of rodent NOAEL) and escalate based on toxicity (DLT criteria).
- Pharmacokinetic Sampling: Collect plasma at multiple timepoints to calculate AUC, Cmax, and half-life.
- Endpoint Definition: Use RECIST criteria for efficacy and CTCAE v5.0 for adverse events.
Document deviations transparently in supplementary materials .
Advanced Question: What statistical approaches address high variability in this compound’s biomarker data?
Methodological Answer:
- Mixed-Effects Models: Account for repeated measures and inter-subject variability.
- Nonparametric Tests: Use Wilcoxon signed-rank for non-normal distributions.
- Machine Learning: Apply random forests to identify confounding variables (e.g., circadian rhythm effects).
Report confidence intervals and effect sizes instead of relying solely on p-values .
Basic Question: How to validate this compound’s target engagement in vitro?
Methodological Answer:
- Biochemical Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity.
- Cellular Assays: CRISPR interference or overexpression to confirm target dependency.
- Positive Controls: Compare with known inhibitors/activators of the target.
Include raw data and analysis scripts in supplementary files .
Advanced Question: How to align this compound research with FAIR data principles?
Methodological Answer:
- Findability: Assign DOIs to datasets via repositories like Zenodo.
- Accessibility: Use APIs for machine-readable metadata.
- Interoperability: Format data using standards (e.g., ISA-Tab for omics).
- Reusability: Provide detailed protocols and code on GitHub.
Reference initiatives like NIH’s SPARC for best practices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
